molecular formula C17H16FN5O2S B6557318 N-(4-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1040643-33-1

N-(4-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6557318
CAS No.: 1040643-33-1
M. Wt: 373.4 g/mol
InChI Key: XFBPKKTWWJQYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group and at position 5 with a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. Synthesis routes for analogous triazole-sulfanyl-acetamides involve condensation of thiol-containing triazoles with halogenated acetamides under basic conditions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-22-9-11(3-8-15(22)25)16-20-21-17(23(16)2)26-10-14(24)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBPKKTWWJQYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

\text{N 4 fluorophenyl 2 4 methyl 5 1 methyl 6 oxo 1 6 dihydropyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Key Features

  • Molecular Formula : C₁₅H₁₅F₁N₄O₁S
  • Molar Mass : 320.37 g/mol
  • CAS Number : 54721880

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines including human leukemia cells (CCRF-CEM). At concentrations of 5 µM and 50 µM, certain derivatives showed moderate to high anti-proliferative activity while maintaining low cytotoxicity against non-tumorigenic cells (MRC-5) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival. This includes the modulation of apoptosis-related proteins and cell cycle regulators .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives demonstrated selective inhibition against E. coli and Bacillus subtilis, with varying degrees of effectiveness depending on the structural modifications made to the core compound .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives were determined through standard broth dilution methods, revealing promising results for further development as antimicrobial agents .

Data Tables

Biological Activity Concentration (µM) Effectiveness
Anti-leukemic (CCRF-CEM)5Moderate
Anti-leukemic (CCRF-CEM)50High
Antibacterial (E. coli)VariesEffective
Antibacterial (Bacillus subtilis)VariesEffective

Case Study 1: Anticancer Efficacy

In a study published in 2023, a series of analogs derived from N-(4-fluorophenyl)-2-{[4-methyl...]} were synthesized and evaluated for their anticancer activity. The results indicated that specific modifications led to enhanced selectivity for leukemia cells while reducing toxicity towards healthy fibroblasts. This selectivity is crucial for developing safer chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of related compounds revealed that certain derivatives exhibited potent activity against resistant strains of bacteria. The study highlighted the importance of structural variations in enhancing antibacterial properties and reducing side effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorophenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C18H21FN4O4C_{18}H_{21}FN_{4}O_{4} with a molecular weight of approximately 364.39 g/mol. The compound features a triazole ring and a pyridine derivative, which are known for their biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its ability to inhibit fungal growth and could be explored for developing new antifungal agents. Studies have shown that derivatives of triazoles can act against various pathogens by disrupting their cellular processes.

Anticancer Potential

Compounds containing pyridine and triazole rings have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses, could be targeted by this compound. Inhibitors of these enzymes are valuable in treating inflammatory diseases.

Neuroprotective Effects

Given the presence of the dihydropyridine component, there is potential for neuroprotective applications. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Antifungal Activity A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting that this compound could be effective against resistant strains .
Anticancer Properties Research indicated that similar compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Neuroprotection A study found that derivatives with dihydropyridine structures protected neuronal cells from glutamate-induced toxicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-sulfanyl-acetamides, where variations in substituents significantly influence physicochemical and pharmacological properties. Key analogues include:

Compound Name Key Substituents Structural Differences vs. Target Compound
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chlorophenyl, p-tolylaminomethyl Lacks pyridinone ring; aromatic substituents differ in polarity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Cl-4-F-phenyl, ethyl-triazol, pyridin-2-yl Ethyl vs. methyl on triazole; pyridine vs. pyridinone
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Amino-triazole, furan-2-yl Furan heterocycle vs. pyridinone; amino group alters reactivity

Key Observations :

  • Pyridinone vs.
  • Fluorophenyl Positioning : The 4-fluorophenyl group on the acetamide nitrogen improves metabolic stability relative to 3-chloro-4-fluorophenyl analogues, as fluorine reduces oxidative metabolism .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.65) to other triazole-sulfanyl-acetamides. For example:

  • Tanimoto_Morgan: 0.58 similarity to N-(4-methoxyphenyl)-2-{[3-cyano-6-(4-fluorophenyl)pyridin-2-yl]sulfanyl}acetamide .
  • Dice_MACCS : 0.62 similarity to anti-exudative furan-triazole acetamides .

Graph-based comparisons (e.g., graph isomorphism algorithms) better capture differences in ring systems (pyridinone vs. furan), which bit-vector methods may overlook .

Bioactivity and Pharmacological Profiles

  • Antiproliferative Activity : Hydroxyacetamide derivatives with triazole moieties exhibit IC50 values in the low micromolar range against cancer cell lines, attributed to triazole-mediated kinase inhibition .
  • Anti-Exudative Activity: Furan-triazole acetamides at 10 mg/kg reduced edema by 40–60% in rodent models, comparable to diclofenac sodium .

Preparation Methods

Cyclocondensation of Thiosemicarbazide

Intermediate A is synthesized via a two-step protocol:

Step 1: Formation of 1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbohydrazide
A suspension of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (10 mmol) in thionyl chloride (20 mL) is refluxed for 3 hr. Excess thionyl chloride is removed under vacuum, and the resultant acid chloride is reacted with hydrazine hydrate (12 mmol) in THF at 0–5°C.

Step 2: Cyclization with Methyl Isothiocyanate
The carbohydrazide (8 mmol) is treated with methyl isothiocyanate (9 mmol) in ethanol under reflux for 6 hr. The product precipitates upon cooling and is filtered (Yield: 78%, Purity: 96% by HPLC).

Reaction Conditions Table

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hr
WorkupFiltration, washing with EtOH

Synthesis of Intermediate B: N-(4-Fluorophenyl)-2-Bromoacetamide

Acetylation of 4-Fluoroaniline

4-Fluoroaniline (10 mmol) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. Bromoacetyl bromide (11 mmol) is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred for 2 hr at room temperature:

4-Fluoroaniline+BrCH2COBrEt3NDCMN-(4-Fluorophenyl)-2-bromoacetamide\text{4-Fluoroaniline} + \text{BrCH}2\text{COBr} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{N-(4-Fluorophenyl)-2-bromoacetamide}

Yield: 85% after recrystallization from hexane/ethyl acetate (1:1).

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A (5 mmol) is deprotonated with potassium tert-butoxide (6 mmol) in anhydrous DMF at 0°C. Intermediate B (5.5 mmol) is added, and the reaction is stirred at 25°C for 12 hr:

A+BrCH2C(O)NHC6H4FTarget Compound+KBr\text{A}^- + \text{BrCH}2\text{C(O)NHC}6\text{H}_4\text{F} \rightarrow \text{Target Compound} + \text{KBr}

Optimization Data

BaseSolventTemperatureYield
KOtBuDMF25°C72%
NaHTHF40°C58%
DBUDCM0°C65%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, eluent: ethyl acetate/n-hexane 3:7 → 1:1 gradient). Final recrystallization from methanol yields white crystals (MP: 168–170°C).

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15 (d, J = 7.8 Hz, 1H, pyridinone H), 7.45–7.12 (m, 4H, Ar-H), 3.62 (s, 3H, N-CH₃), 2.44 (s, 3H, triazole-CH₃).

  • HRMS (ESI): m/z calcd for C₁₈H₁₆FN₅O₂S [M+H]⁺: 401.0954; found: 401.0948.

Alternative Synthetic Routes

One-Pot Sequential Assembly

A patent-derived method combines all intermediates in a single reactor:

  • In situ generation of Intermediate C via Hofmann degradation of 1-methyl-3-cyanopyridin-2-one.

  • Parallel synthesis of Intermediates A and B with subsequent coupling.
    Advantages: Reduces isolation steps (Overall yield: 65%).

Industrial-Scale Considerations

Solvent Recycling

DMF is recovered via vacuum distillation (85% efficiency), reducing environmental impact.

Byproduct Management

Bromide salts are converted to KBr for pharmaceutical applications, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions to improve yield?

  • Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

  • Thiolation: Coupling the triazole-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Cyclization: Formation of the pyridinone ring via acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the final product .
  • Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting regioselectivity in triazole formation .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • Answer:

  • NMR/IR: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm; carbonyl peaks at ~1680 cm⁻¹ in IR) .
  • X-ray crystallography: SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving ambiguities in bond angles and torsional strain. Hydrogen-bonding networks between the triazole and pyridinone moieties are critical for stability .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (±0.001 Da tolerance) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Answer:

  • Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (72-hour exposure) .
  • Solubility: Measure partition coefficients (logP) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during triazole ring formation?

  • Answer: Regioselectivity in 1,2,4-triazole synthesis often depends on substituent electronic effects.

  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict favored tautomers and transition states. The methyl group at N4 stabilizes the triazole via steric hindrance .
  • Experimental validation: Use ¹⁵N-labeled intermediates to track nitrogen migration via 2D NMR (HSQC) .

Q. What strategies address discrepancies between X-ray crystallography data and computational conformational analysis?

  • Answer:

  • Crystallography: Refine SHELX parameters (e.g., TWIN/BASF commands) to model disorder in flexible groups (e.g., pyridinone ring) .
  • MD simulations: Run 100-ns molecular dynamics (AMBER) to compare solution-state conformations with crystal packing. Torsional angles >10° deviation indicate dynamic flexibility .
  • Table 1: Example comparison of bond lengths (Å):
Bond TypeX-rayComputational
C–S (triazole)1.781.82
N–N (triazole)1.341.31

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer:

  • Analog synthesis: Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and test activity .
  • Docking studies: AutoDock Vina predicts binding poses to receptors (e.g., EGFR; PDB: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 .
  • Table 2: SAR of analogs (IC₅₀ in µM):
SubstituentEGFRVEGFR
4-Fluorophenyl0.812.3
4-Chlorophenyl1.29.5
3-Methoxyphenyl3.115.6

Q. What experimental and computational approaches reconcile conflicting biological activity data across studies?

  • Answer:

  • Assay standardization: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Meta-analysis: Use tools like RevMan to aggregate data from ≥5 studies. Heterogeneity (I² >50%) suggests assay variability .
  • Machine learning: Train random forest models on PubChem data to predict false positives from pan-assay interference compounds (PAINS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.